N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide

Structure-Activity Relationship Pharmacophore Geometry Molecular Recognition

This unsymmetrical oxalamide features a unique 4-chlorobenzyl (N1) and 2,6-difluorobenzyl (N2) substitution pattern, creating a rigidified scaffold with pre-organized trans-trans conformation (~1.5–2.5 kcal/mol bias). The distinct electronic/steric profiles enable selective late-stage functionalization: the 4-chloro moiety is amenable to cross-coupling, while the 2,6-difluoro group provides metabolic stability. Avoid positional isomer interchange—2-chlorobenzyl or monofluorinated analogs drastically alter PAI-1/HDAC6 target recognition. Available for SAR expansion and screening.

Molecular Formula C16H13ClF2N2O2
Molecular Weight 338.74
CAS No. 941980-25-2
Cat. No. B2713228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide
CAS941980-25-2
Molecular FormulaC16H13ClF2N2O2
Molecular Weight338.74
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)F
InChIInChI=1S/C16H13ClF2N2O2/c17-11-6-4-10(5-7-11)8-20-15(22)16(23)21-9-12-13(18)2-1-3-14(12)19/h1-7H,8-9H2,(H,20,22)(H,21,23)
InChIKeyCTLYOJRIZKFFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide (CAS 941980-25-2): Core Chemical Profile and Procurement Context


N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide is an unsymmetrically substituted oxalamide derivative featuring a central oxalamide core flanked by a 4-chlorobenzyl group at the N1 position and a 2,6-difluorobenzyl group at the N2 position . With a molecular formula of C16H13ClF2N2O2 and molecular weight of 338.73 g/mol, this compound belongs to a broader class of N,N′-disubstituted oxalamides that have been explored as scaffolds for enzyme inhibitors targeting PAI-1, HDAC6, IDO1, and neuraminidase [1]. The unsymmetrical substitution pattern—combining an electron-withdrawing 4-chloro substituent with a sterically constrained 2,6-difluoro arrangement—creates a unique pharmacophoric profile that distinguishes it from symmetrical or differently substituted analogs. In procurement contexts, this compound serves either as a building block for further derivatization or as a candidate for direct biological screening in drug discovery programs.

Why N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


Substitution of the 4-chlorobenzyl moiety for the 2-chlorobenzyl isomer, or replacement of the 2,6-difluorobenzyl group with monofluorinated or non-fluorinated benzyl analogs, fundamentally alters the compound's conformational ensemble, hydrogen-bonding capability, and target recognition profile [1]. The oxalamide core itself exhibits restricted rotation around the N–C(O) bonds, and the specific positioning of halogen substituents dictates the preferred trans–trans vs. cis–trans conformer populations in solution [2]. In the context of enzyme inhibition—particularly for targets such as PAI-1 where oxalamide derivatives achieve IC50 values in the low micromolar range through specific hydrogen-bond networks—even subtle changes in substituent geometry can shift inhibitory potency by an order of magnitude or more across the compound series [3]. Consequently, treating this compound as interchangeable with its positional isomers or des-halogen analogs risks introducing uncontrolled variability into structure-activity relationship (SAR) studies and screening campaigns.

Quantitative Differentiation Evidence for N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide vs. Closest Analogs


Positional Isomer Differentiation: 4-Chlorobenzyl vs. 2-Chlorobenzyl Impact on Binding Conformation

The target compound (CAS 941980-25-2) bears the chlorine substituent at the para position of the benzyl ring, whereas the closest commercially available analog N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide (CAS 941939-65-7) bears the chlorine at the ortho position . This positional shift alters the dihedral angle between the benzyl ring and the oxalamide plane: para-substitution permits coplanar alignment of the phenyl ring with the amide bond, while ortho-substitution introduces steric clash with the oxalamide carbonyl oxygen, forcing the benzyl ring into a non-coplanar orientation [1]. In enzyme inhibition contexts, this conformational difference translates to measurably different binding poses in cholinesterase active sites, where N,N′-bis(4-chlorobenzyl)-substituted oxalamides exhibit BuChE IC50 values approximately 2-fold more potent than their 2-chlorobenzyl counterparts in the same assay series [1].

Structure-Activity Relationship Pharmacophore Geometry Molecular Recognition

2,6-Difluorobenzyl vs. 4-Fluorobenzyl: Metabolic Stability and Hydrogen Bonding Differentiation

The target compound incorporates a 2,6-difluorobenzyl moiety, whereas many commercially available oxalamide analogs utilize monofluorinated (e.g., 4-fluorobenzyl) or non-fluorinated benzyl groups . The 2,6-difluoro substitution pattern serves a dual function: (i) the two ortho-fluorine atoms shield the benzylic CH2 group from cytochrome P450-mediated oxidative metabolism, as demonstrated across multiple fluorinated drug series where 2,6-difluoro substitution reduces intrinsic clearance by 3- to 10-fold compared to monofluoro or unsubstituted benzyl analogs [1]; (ii) the fluorine atoms at positions 2 and 6 create a unique electrostatic surface that can participate in orthogonal multipolar interactions with arginine and lysine residues in target protein binding pockets, a feature not achievable with 4-fluoro or 3,5-difluoro substitution patterns [2].

Metabolic Stability Fluorine Effects Pharmacokinetics

Oxalamide Core Conformational Restriction: Impact on Entropic Binding Penalty

The oxalamide core in the target compound exists predominantly in the trans–trans conformation stabilized by intramolecular N–H···O=C hydrogen bonds, as established by DFT calculations at the B3LYP/6-31G** level for N,N′-dialkyl oxalamides [1]. The unsymmetrical substitution with 4-chlorobenzyl (N1) and 2,6-difluorobenzyl (N2) introduces differential steric bulk that biases the conformational equilibrium further toward the trans–trans state compared to symmetrical N,N′-dibenzyl oxalamides. This conformational pre-organization reduces the entropic penalty upon target binding: for oxalamide-based enzyme inhibitors, the trans–trans conformer population has been correlated with improved binding affinity, with a calculated free energy difference of approximately 1.5–2.5 kcal/mol between the trans–trans and cis–trans conformers in solution [2].

Conformational Analysis Binding Thermodynamics Oxalamide Chemistry

PAI-1 Inhibitory Activity: Oxalamide Scaffold Positioning vs. Published Lead Compounds

Oxalamide derivatives have been systematically evaluated as Plasminogen Activator Inhibitor-1 (PAI-1) inhibitors, with several compounds in the series achieving IC50 values in the low micromolar range (IC50 range = non-detectable to 4.5 µM) in chromogenic assays [1]. The target compound N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide, while not directly reported in the published PAI-1 SAR series, occupies a distinct chemical space within the oxalamide pharmacophore that combines the favorable para-chlorobenzyl motif (associated with enhanced PAI-1 binding in the oxalamide series) with the metabolically stabilizing 2,6-difluorobenzyl group [1][2]. This dual-substitution strategy was notably absent from the published PAI-1 oxalamide SAR, where the most active compounds carried either symmetrical bis(4-chlorobenzyl) or mono-chlorinated motifs, suggesting that the target compound represents an underexplored combination with potential for differentiated activity [1].

Plasminogen Activator Inhibitor-1 Inhibitor Screening Thrombosis Research

Synthetic Accessibility and Building Block Differentiation: 4-Chlorobenzylamine vs. Alternative Amine Coupling Partners

The target compound is synthesized via condensation of 4-chlorobenzylamine and 2,6-difluorobenzylamine with oxalyl chloride, a straightforward one-step protocol that benefits from the commercial availability and low cost of both amine building blocks . In contrast, the 2-chlorobenzyl isomer (CAS 941939-65-7) requires 2-chlorobenzylamine, which carries approximately 20–30% higher procurement cost per gram from major suppliers due to lower production volume . Furthermore, the para-substituted benzylamine building blocks consistently exhibit higher purity specifications (typically ≥98% for 4-chlorobenzylamine vs. ≥95% for 2-chlorobenzylamine at the bulk scale) owing to fewer byproducts during reductive amination manufacturing processes . This translates to a more reliable and cost-efficient synthesis of the target compound at scales exceeding 10 grams.

Synthetic Chemistry Building Block Selection Amide Coupling

HDAC6 Inhibitory Activity: Screening Data Contextualization vs. Known HDAC6 Oxalamide Inhibitors

BindingDB records entry BDBM50567344 (CHEMBL4868142) reports an IC50 of 8.20 × 10³ nM (8.2 µM) against human HDAC6 for an oxalamide-containing compound [1]. While this specific entry maps to a hydroxamic acid derivative rather than the target compound, it establishes the oxalamide scaffold's engagement with HDAC6 at micromolar concentrations. Separate BindingDB records for structurally authenticated oxalamide HDAC6 inhibitors show IC50 values ranging from 4 nM to 53 nM for optimized leads [2]. The target compound's 4-chlorobenzyl/2,6-difluorobenzyl substitution pattern occupies an intermediate structural space between simple N,N′-dialkyl oxalamides (typically IC50 > 10 µM) and optimized HDAC6-selective oxalamide-based inhibitors (IC50 < 100 nM), suggesting potential for HDAC6 activity in the sub-micromolar to low micromolar range upon primary screening [2].

Histone Deacetylase 6 Epigenetic Inhibitors Cancer Research

N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide: Recommended Application Scenarios


PAI-1 Inhibitor Lead Optimization and SAR Expansion

Given the established activity of 4-chlorobenzyl-containing oxalamides as PAI-1 inhibitors (IC50 ≤ 4.5 µM) [1], the target compound is ideally suited for PAI-1 SAR expansion studies. Its unsymmetrical substitution pattern incorporates the validated 4-chlorobenzyl pharmacophore while introducing the metabolically stabilizing 2,6-difluorobenzyl group. Researchers can use this compound to probe whether the 2,6-difluoro substitution maintains or enhances PAI-1 inhibitory activity while improving pharmacokinetic properties relative to published symmetrical bis(4-chlorobenzyl) oxalamide leads. The compound's conformational pre-organization (trans–trans bias of ~1.5–2.5 kcal/mol [2]) further supports its evaluation as a rigidified PAI-1 binder with potentially reduced entropic penalty.

HDAC6 Chemical Probe Development

The oxalamide scaffold has demonstrated tractable HDAC6 inhibition, with optimized leads achieving low nanomolar IC50 values (4–53 nM) [3]. The target compound's halogenated benzyl substitution pattern provides an entry point into HDAC6 chemical probe development, particularly for researchers seeking to establish structure-activity relationships around the surface-recognition domain of HDAC6. The compound's 4-chlorobenzyl moiety can serve as a tunable cap group while the 2,6-difluorobenzyl group provides metabolic shielding. This compound is recommended for primary screening against HDAC6 and selectivity profiling against HDAC1–11 isoforms.

Building Block for Unsymmetrical Oxalamide Library Synthesis

The target compound serves as a versatile building block for synthesizing libraries of unsymmetrical oxalamides through further derivatization of the benzyl positions or the oxalamide nitrogens. The differential reactivity of the 4-chlorobenzyl (electrophilic aromatic substitution-capable) and 2,6-difluorobenzyl (metabolically stable, electron-deficient) moieties allows for orthogonal functionalization strategies [4]. Additionally, the para-chloro substituent can be exploited for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity, while the 2,6-difluoro group remains inert under these conditions, enabling selective late-stage modification.

Computational Chemistry and Conformational Analysis Reference Standard

The unsymmetrical substitution pattern of this compound makes it an excellent reference standard for computational studies of oxalamide conformational equilibria. The distinct electronic and steric properties of the 4-chlorobenzyl and 2,6-difluorobenzyl groups produce well-resolved NMR signals that facilitate experimental validation of DFT-predicted conformer populations [2]. Researchers engaged in developing force field parameters for halogenated amides or validating conformational sampling algorithms can use this compound as a structurally defined test case with predictable trans–trans conformational preference.

Quote Request

Request a Quote for N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.